REACTION_CXSMILES
|
ClC1C(F)=C(N[C:9]([CH3:19])=[C:10]([N+:16]([O-:18])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])C=CC=1.[N+]([CH2:24][C:25](OCC)=[O:26])([O-])=O.C(C(CC)(CC)C([O-])([O-])[O-])C.C(O)C>C1(C)C=CC=CC=1>[CH2:25]([O:26][C:9]([CH3:19])=[C:10]([N+:16]([O-:18])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH3:24]
|
Name
|
Ethyl 3-((3-chloro-2-fluorophenyl)amino)-2-nitrobut-2-enoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)NC(=C(C(=O)OCC)[N+](=O)[O-])C)F
|
Name
|
ethyl nitroacetate
|
Quantity
|
4.17 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
triethylorthoacetate
|
Quantity
|
6.93 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C([O-])([O-])[O-])(CC)CC
|
Name
|
|
Quantity
|
9.39 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the Dean-Stark and additional toluene (6 mL)
|
Type
|
ADDITION
|
Details
|
was added to the reaction flask
|
Type
|
CUSTOM
|
Details
|
Over the course of the reaction the color
|
Type
|
WAIT
|
Details
|
After 7.5 h
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
were removed by distillation (5 mm Hg at 100° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=C(C(=O)OCC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |